molecular formula C17H16O5 B1163844 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone CAS No. 206560-99-8

5,4'-Dihydroxy-6-methyl-7-methoxyflavanone

Cat. No.: B1163844
CAS No.: 206560-99-8
M. Wt: 300.30
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Description

7-O-Methylporiol is a natural product found in Abies nephrolepis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-9-13(21-2)8-15-16(17(9)20)12(19)7-14(22-15)10-3-5-11(18)6-4-10/h3-6,8,14,18,20H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRAFJFUMJDPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CAS 206560-99-8 chemical data and supplier information

[1][2][3][4][5][6]

Executive Summary

7-O-Methylporiol (CAS 206560-99-8) is a rare, naturally occurring C-methylated flavonoid belonging to the flavanone subclass. Originally isolated from the leaf exudates of Callistemon coccineus (Myrtaceae), this compound represents a specialized chemical marker in chemotaxonomy and a scaffold of interest in fragment-based drug discovery. Unlike common dietary flavonoids, the C-methylation at the C6 position and O-methylation at C7 confer unique lipophilic properties, potentially enhancing membrane permeability and metabolic stability.

This guide provides a comprehensive technical analysis of 7-O-Methylporiol, detailing its physicochemical properties, isolation methodologies, potential mechanisms of action, and handling protocols for research applications.

Chemical Identity & Physicochemical Properties[7]

Core Chemical Data
ParameterSpecification
Common Name 7-O-Methylporiol
IUPAC Name (2S)-5,4'-dihydroxy-7-methoxy-6-methylflavanone
CAS Registry Number 206560-99-8
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Exact Mass 300.0998
Classification Flavonoid > Flavanone > C-Methylflavanone
Appearance Yellow to off-white crystalline powder
Structural Characterization

The molecule features a flavanone backbone (saturated C2-C3 bond) with specific substitutions that define its reactivity:

  • C5-OH: Forms a strong intramolecular hydrogen bond with the C4-carbonyl, stabilizing the structure and affecting UV absorption.

  • C6-Methyl: A rare C-alkylation that increases lipophilicity and sterically hinders metabolic conjugation at the C6 position.

  • C7-Methoxy: Reduces acidity compared to a free hydroxyl, modulating solubility in organic solvents.

Solubility & Stability Profile
  • Solubility: Soluble in DMSO (>10 mg/mL), Methanol, and Chloroform. Poorly soluble in water.

  • Stability: Susceptible to oxidation at the C2-C3 bond under high pH or UV exposure.

  • pKa (Predicted): ~7.2 (due to 4'-OH and 5-OH).

Biological Significance & Mechanism of Action[6][11]

Primary Source & Chemotaxonomy

7-O-Methylporiol is primarily an exudate flavonoid .[1] Unlike tissue-bound flavonoids (often glycosides), exudate flavonoids accumulate on the leaf surface (epicuticular wax), serving as a chemical shield against UV radiation and microbial pathogens.

  • Key Source: Callistemon coccineus and Callistemon rigidus (Bottlebrush plants).[2]

  • Ecological Role: Anti-desiccant and antifungal defense.

Pharmacological Potential

While not a marketed drug, CAS 206560-99-8 is investigated in high-throughput screening (HTS) campaigns for the following activities:

A. Viral Protease Inhibition (In-Silico/In-Vitro)

Research into dengue virus (DENV) therapeutics has identified flavonoid scaffolds as potential inhibitors of the NS2B/NS3 protease , essential for viral replication.[3]

  • Mechanism: The planar benzopyranone core can dock into the protease active site. The C6-methyl group provides additional hydrophobic contacts within the enzyme pocket, potentially increasing binding affinity compared to non-methylated analogs (e.g., Naringenin).

  • Causality: The 5-OH and 4'-OH groups act as hydrogen bond donors/acceptors with amino acid residues (e.g., Asp, His) in the catalytic triad.

B. Antioxidant & Cytoprotection

As a polyphenol, 7-O-Methylporiol exhibits radical scavenging activity.

  • Pathway: Direct electron transfer to reactive oxygen species (ROS). The C-methylation stabilizes the phenoxyl radical intermediate, potentially prolonging antioxidant capacity.

Visualization: Structural Classification & Isolation Logic

The following diagram illustrates the structural hierarchy and the logical flow for isolating this compound from plant matrices.

GPlantSource: Callistemon coccineus(Leaf Exudate)ExtractSurface Wash(Chloroform/Acetone)Plant->Extract 1. Rinse (30s) CrudeCrude Exudate(Mix of Methylated Flavonoids)Extract->Crude 2. Evaporation ChromColumn Chromatography(Silica Gel / Sephadex LH-20)Crude->Chrom 3. Fractionation Pure7-O-Methylporiol(CAS 206560-99-8)Chrom->Pure 4. Crystallization ClassClass: C-Methylated FlavanonePure->Class belongs to Feature1C6-Methyl:Increases LipophilicityPure->Feature1Feature2C7-Methoxy:Modulates SolubilityPure->Feature2

Caption: Isolation workflow from plant material and key structural features defining pharmacological behavior.

Experimental Protocols

Protocol A: Isolation from Plant Material (Reference Standard Grade)

Based on Wollenweber et al. (2000) methodologies for exudate flavonoids.

Objective: Isolate high-purity 7-O-Methylporiol from Callistemon leaves without extracting interfering chlorophyll or tissue glycosides.

  • Material Preparation: Harvest fresh leaves of Callistemon coccineus. Do not dry or grind, as this releases internal tissue components.

  • Surface Extraction:

    • Rinse leaves in Chloroform or Acetone for 30–60 seconds.

    • Rationale: This short wash selectively dissolves the epicuticular wax and exudate flavonoids (aglycones) while leaving polar tissue glycosides and chlorophyll inside the leaf.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a waxy residue.

  • Purification:

    • Dissolve residue in a minimum volume of Toluene/Methylethylketone.

    • Load onto a Sephadex LH-20 column (ideal for separating phenolics).

    • Elute with Methanol. Collect fractions.

  • Crystallization: Recrystallize positive fractions from Methanol/Water to obtain yellow needles.

Protocol B: HPLC Analysis Conditions

Objective: Quantify or verify purity of CAS 206560-99-8.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (characteristic flavanone band II) and 330 nm .

  • Retention Time: Expect elution later than non-methylated analogs (e.g., Naringenin) due to the hydrophobic C-methyl and O-methyl groups.

Supplier Landscape & Availability

CAS 206560-99-8 is a niche research chemical, not a bulk commodity. It is typically available from specialized phytochemical suppliers and compound libraries.

Supplier TypeExamplesTypical Pack SizePurity Grade
Phytochemical Specialists BioCrick, ChemFaces1 mg - 10 mg>98% (HPLC)
Compound Libraries MedChemExpress (MCE), TargetMol5 mg - 50 mg>98% (NMR confirmed)
Custom Synthesis BLD Pharm, Aurora Fine ChemicalsBulk on requestCustom

Procurement Tip: Always request the Certificate of Analysis (CoA) specifically checking for the presence of the C-methyl signal in the NMR spectrum (typically a singlet around δ 2.0 ppm) to distinguish it from isomeric O-methyl derivatives.

Handling & Storage

  • Storage: Store solid powder at -20°C , desiccated, and protected from light.

  • Solution Stability: Stock solutions in DMSO are stable for up to 3 months at -80°C. Avoid repeated freeze-thaw cycles.

  • Safety: Treat as a potentially bioactive phytochemical. Wear standard PPE (gloves, goggles). No specific acute toxicity data is available; handle with universal chemical hygiene precautions.

References

  • Wollenweber, E., Wehde, R., Dörr, M., & Stevens, J. F. (2000). C-methyl-flavonoids from the leaf waxes of some Myrtaceae.[1][4][5] Phytochemistry, 55(8), 965-970.[1]

  • PubChem Database. (n.d.). Compound Summary for CAS 206560-99-8.[1][6][7][8][2][9][10] National Center for Biotechnology Information.

  • ChemicalBook. (2025).[1] 7-O-Methylporiol Product Entry.

  • BioCrick. (2025). 7-O-Methylporiol Datasheet.

Methodological & Application

Application Note and Protocol for the Isolation of 6-Methylsakuranetin from Propolis Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the isolation and purification of 6-Methylsakuranetin, a bioactive flavonoid, from propolis extracts. Propolis, a resinous mixture produced by honeybees, is a rich source of diverse phenolic compounds with significant therapeutic potential.[1][2] 6-Methylsakuranetin, in particular, has garnered interest for its potential pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology from raw propolis extraction to the characterization of the purified compound. The protocol emphasizes scientifically sound principles and provides explanations for key experimental choices to ensure reproducibility and high-purity yields.

Introduction: The Significance of 6-Methylsakuranetin

6-Methylsakuranetin is a flavanone, a class of flavonoids known for their broad spectrum of biological activities. Flavonoids are secondary metabolites in plants that play a crucial role in protecting them from various stressors. In humans, these compounds have shown promise as antioxidant, anti-inflammatory, and antimicrobial agents. Propolis serves as a concentrated natural source of these valuable phytochemicals.[1][2] The isolation of specific bioactive compounds like 6-Methylsakuranetin is a critical step in drug discovery and development, enabling detailed investigation of its pharmacological properties and mechanism of action. This protocol outlines a robust and efficient workflow for obtaining pure 6-Methylsakuranetin from propolis extracts.

Principles of the Isolation Strategy

The isolation of 6-Methylsakuranetin from a complex natural matrix like propolis relies on a multi-step process that leverages the physicochemical properties of the target compound and the surrounding matrix components. The overall strategy involves:

  • Efficient Extraction: Utilizing a solvent system that maximizes the solubilization of flavonoids, including 6-Methylsakuranetin, from the raw propolis. Ethanol is widely recognized as an effective solvent for extracting phenolic compounds from propolis.[3][4]

  • Selective Fractionation: Employing liquid-liquid partitioning to separate compounds based on their polarity, thereby enriching the fraction containing the target flavanone.

  • Chromatographic Purification: Utilizing a series of chromatographic techniques with increasing resolving power to isolate 6-Methylsakuranetin from other closely related compounds. This typically involves a combination of column chromatography and high-performance liquid chromatography (HPLC).

  • Structural Characterization: Confirming the identity and purity of the isolated compound using modern analytical techniques.

This systematic approach ensures the removal of waxes, less polar compounds, and highly polar impurities, leading to a high-purity sample of 6-Methylsakuranetin suitable for further biological and pharmacological evaluation.

Materials and Reagents

Equipment
  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Ultrasonic bath

  • Centrifuge

  • Chromatography columns (glass)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical HPLC system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Filter paper (Whatman No. 1 or equivalent)

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • Raw propolis

  • Ethanol (95% and absolute)

  • n-Hexane

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Silica gel (for column chromatography, 70-230 mesh)

  • 6-Methylsakuranetin standard (for comparison)

  • Deuterated solvents for NMR (e.g., DMSO-d6)

Experimental Workflow Diagram

Isolation_Workflow Propolis Raw Propolis Extraction Ethanolic Extraction (Ultrasound-Assisted) Propolis->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) Crude_Extract->Partitioning Hexane_Fraction Hexane Fraction (Discard) Partitioning->Hexane_Fraction EtOAc_Fraction Ethyl Acetate Fraction (Enriched in Flavonoids) Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Analysis of Fractions Fractions->TLC Pooled_Fractions Pooling of 6-Methylsakuranetin Rich Fractions TLC->Pooled_Fractions Prep_HPLC Preparative HPLC Pooled_Fractions->Prep_HPLC Pure_Compound Pure 6-Methylsakuranetin Prep_HPLC->Pure_Compound Characterization Structural Characterization (HPLC, MS, NMR) Pure_Compound->Characterization

Caption: Workflow for the isolation of 6-Methylsakuranetin from propolis.

Detailed Experimental Protocol

Step 1: Extraction of Bioactive Compounds from Raw Propolis

The initial extraction aims to efficiently remove the desired flavonoids from the waxy propolis matrix. Ethanol is the solvent of choice due to its high efficacy in dissolving phenolic compounds.[3][4] Ultrasound assistance enhances the extraction efficiency by disrupting the cell walls of any plant material within the propolis and increasing solvent penetration.[3][5]

  • Preparation: Grind raw propolis into a fine powder to increase the surface area for extraction.

  • Extraction:

    • To 100 g of powdered propolis, add 500 mL of 95% ethanol in a large beaker.

    • Place the beaker in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (around 40°C).[3][5]

    • After sonication, stir the mixture on a magnetic stirrer for 24 hours at room temperature, protected from light.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to remove insoluble materials.

    • Repeat the extraction process on the residue with fresh ethanol to maximize the yield.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at 45-50°C until the ethanol is completely removed. The resulting product is the crude ethanolic extract.

Step 2: Fractionation by Liquid-Liquid Partitioning

This step aims to remove non-polar compounds like waxes and enrich the flavonoid content.

  • Initial Dissolution: Dissolve the crude ethanolic extract in 200 mL of 70% aqueous ethanol.

  • Hexane Partitioning:

    • Transfer the solution to a separatory funnel and add 200 mL of n-hexane.

    • Shake vigorously and allow the layers to separate.

    • Collect the lower aqueous-ethanolic layer. The upper hexane layer, containing non-polar impurities, can be discarded.

    • Repeat the hexane wash two more times.

  • Ethyl Acetate Partitioning:

    • To the remaining aqueous-ethanolic layer, add 200 mL of ethyl acetate.

    • Shake vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction with ethyl acetate two more times.

    • Combine the ethyl acetate fractions and concentrate using a rotary evaporator to obtain the flavonoid-rich ethyl acetate fraction.

Step 3: Isolation by Column Chromatography

This step provides the initial separation of compounds within the ethyl acetate fraction based on their polarity.

  • Column Packing: Pack a glass chromatography column with silica gel slurried in n-hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.

Solvent System (n-Hexane:Ethyl Acetate) Volume (mL) Purpose
100:0500Elute non-polar compounds
95:5500Elute less polar compounds
90:101000Elute compounds of intermediate polarity
85:151000Elute target flavanones
80:201000Elute more polar compounds
0:100500Wash the column
  • Fraction Collection and Analysis: Collect fractions of 20-30 mL and monitor the separation by Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under UV light (254 nm and 366 nm). Fractions showing a similar profile to the 6-Methylsakuranetin standard should be pooled together.

Step 4: Purification by Preparative HPLC

This final step will yield high-purity 6-Methylsakuranetin.

  • Sample Preparation: Dissolve the pooled and dried fractions from the column chromatography in a minimal amount of HPLC-grade methanol and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water is typically effective. For example, start with 50% methanol in water and increase to 100% methanol over 30 minutes.

    • Flow Rate: 3-5 mL/min.

    • Detection: UV detector at a wavelength where 6-Methylsakuranetin shows maximum absorbance (this should be determined experimentally, but a starting point is around 280-330 nm).

  • Fraction Collection: Collect the peak corresponding to the retention time of the 6-Methylsakuranetin standard.

  • Final Concentration: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified 6-Methylsakuranetin.

Characterization of Isolated 6-Methylsakuranetin

To confirm the identity and purity of the isolated compound, the following analytical techniques are recommended:

  • Analytical HPLC: Assess the purity of the final product by injecting a small sample into an analytical HPLC system. A single, sharp peak is indicative of high purity.

  • Mass Spectrometry (MS): Determine the molecular weight of the isolated compound. Electrospray ionization (ESI) is a common technique for this purpose.[6] The observed molecular weight should match the theoretical molecular weight of 6-Methylsakuranetin.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide detailed structural information. 1H NMR and 13C NMR spectra should be acquired and compared with published data for 6-Methylsakuranetin to confirm its chemical structure.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful isolation and purification of 6-Methylsakuranetin from propolis extracts. By following this systematic approach, researchers can obtain a high-purity sample of this bioactive flavonoid, enabling further investigation into its therapeutic potential. The principles and techniques described herein can also be adapted for the isolation of other valuable phenolic compounds from natural sources.

References

  • Assessment of Propolis Treated by Different Extraction Methods - SciELO. Available at: [Link]

  • Comparison of total phenolic and flavonoids contents in Malaysian propolis extract with two different extraction solvents - IEEE Xplore. Available at: [Link]

  • Techniques for Extracting Usable Propolis - Agriculture Institute. Available at: [Link]

  • Antibacterial activity and phenolic content of propolis extracts obtained by different extraction methods - Redalyc.org. Available at: [Link]

  • Preparation of Aqueous Propolis Extracts Applying Microwave-Assisted Extraction - MDPI. Available at: [Link]

  • Revisiting Greek Propolis: Chromatographic Analysis and Antioxidant Activity Study - PMC. Available at: [Link]

  • Rapid Chromatographic and Spectroscopic Analysis of Extracted Raw Propolis - MDPI. Available at: [Link]

  • Rapid Chromatographic and Spectroscopic Analysis of Extracted Raw Propolis - MDPI. Available at: [Link]

  • Preparative Fractionation of Brazilian Red Propolis Extract Using Step-Gradient Counter-Current Chromatography - PMC. Available at: [Link]

  • Revisiting Greek Propolis: Chromatographic Analysis and Antioxidant Activity Study - PLOS. Available at: [Link]

  • Isolation of phenolic compounds from eco‐friendly white bee propolis: Antioxidant, wound‐healing, and anti‐Alzheimer effects - PMC. Available at: [Link]

  • Procedure for the isolation of active fraction from the propolis methanol extract. - ResearchGate. Available at: [Link]

  • Procedure for the isolation of active fraction from the propolis methanol extract. - ResearchGate. Available at: [Link]

  • Isolation of phenolic compounds from eco‐friendly white bee propolis: Antioxidant, wound‐healing, and anti‐Alzheimer effects - ResearchGate. Available at: [Link]

  • Characterization Techniques for Mass Spectrometry Analysis - ResearchGate. Available at: [Link]

  • Synthesis and biological activity of myricetin derivatives containing 1,3,4-thiadiazole scaffold - PMC. Available at: [Link]

  • Phytochemical Fingerprinting and In Vitro Antimicrobial and Antioxidant Activity of the Aerial Parts of Thymus marschallianus Willd. and Thymus seravschanicus Klokov Growing Widely in Southern Kazakhstan - PMC. Available at: [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - MDPI. Available at: [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - MDPI. Available at: [Link]

  • Recent studies on myricetin and its biological and pharmacological activities - PMC. Available at: [Link]

  • Analytical Techniques for Materials Characterization - ResearchGate. Available at: [Link]

  • Methylthiouracil | C5H6N2OS | CID 667493 - PubChem. Available at: [Link]

  • Equilibrium solubility of 6-methylcoumarin in some (ethanol + water) mixtures: determination, correlation, thermodynamics and preferential solvation - ResearchGate. Available at: [Link]

  • Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents - ResearchGate. Available at: [Link]

  • Myristicin | C11H12O3 | CID 4276 - PubChem. Available at: [Link]

  • Organoselenocyanates Tethered Methyl Anthranilate Hybrids with Promising Anticancer, Antimicrobial, and Antioxidant Activities - MDPI. Available at: [Link]

  • Thymus musilii Velen. Methanolic Extract: In Vitro and In Silico Screening of Its Antimicrobial, Antioxidant, Anti-Quorum Sensing, Antibiofilm, and Anticancer Activities - PMC. Available at: [Link]

Sources

Synthesis pathways for 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone (6-Methylsakuranetin)

Abstract & Strategic Overview

This guide details the total synthesis of 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone , commonly known as 6-Methylsakuranetin . A bioactive flavonoid found in Eucalyptus and stingless bee propolis, this molecule exhibits significant anti-inflammatory and antiviral properties.

The synthesis presents a classic regioselectivity challenge: distinguishing between the 6-methyl and 8-methyl isomers during the cyclization of the chalcone intermediate. This protocol utilizes a Claisen-Schmidt condensation followed by a base-catalyzed cyclization , incorporating a critical Nuclear Overhauser Effect (NOE) validation step to confirm the 6-methyl regiochemistry.

Retrosynthetic Analysis

The strategy disconnects the flavanone core at the C2-O1 and C3-C4 bonds, revealing a Chalcone intermediate. The chalcone is assembled from a substituted Acetophenone (A-Ring) and a protected Benzaldehyde (B-Ring).

Critical Precursor Selection: To achieve the 5,7-oxygenated pattern with a 6-methyl group, the acetophenone precursor must be 2',6'-dihydroxy-4'-methoxy-3'-methylacetophenone .

  • Note: The 3'-methyl group on the acetophenone can end up at the 6- or 8-position of the flavanone depending on which hydroxyl group (2'-OH or 6'-OH) participates in the cyclization.

Retrosynthesis Target Target: 6-Methylsakuranetin (5,4'-Dihydroxy-6-methyl-7-methoxyflavanone) Chalcone Intermediate: Chalcone (2',6'-Dihydroxy-4'-methoxy-3'-methyl-4-benzyloxychalcone) Target->Chalcone Cyclization & Deprotection Acetophenone Precursor A: Acetophenone (2',6'-Dihydroxy-4'-methoxy-3'-methylacetophenone) Chalcone->Acetophenone Claisen-Schmidt Aldehyde Precursor B: Aldehyde (4-Benzyloxybenzaldehyde) Chalcone->Aldehyde Condensation

Figure 1: Retrosynthetic disconnection showing the convergence of A-ring and B-ring precursors.

Experimental Protocol

Phase 1: Precursor Preparation

Objective: Protect the 4-hydroxyl group of the aldehyde to prevent side reactions and polymerization.

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.2 eq), K₂CO₃ (2.0 eq), DMF (Dry).

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in DMF (0.5 M concentration).

    • Add K₂CO₃ and stir for 15 min at Room Temperature (RT).

    • Add Benzyl bromide dropwise.

    • Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water. Filter the white precipitate. Recrystallize from Ethanol.[1][2]

    • Yield: >90% 4-Benzyloxybenzaldehyde .

Phase 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Form the carbon skeleton via aldol condensation.

  • Reagents:

    • 2',6'-Dihydroxy-4'-methoxy-3'-methylacetophenone (1.0 eq) [CAS: 69480-06-4]

    • 4-Benzyloxybenzaldehyde (1.1 eq)

    • KOH (50% aq. solution, 5.0 eq)

    • Ethanol (Absolute)

  • Procedure:

    • Dissolve the acetophenone in Ethanol (10 mL/g).

    • Add the protected aldehyde.

    • Cool to 0°C. Add KOH solution dropwise (exothermic).

    • Stir at RT for 48 hours. The solution will turn deep orange/red (characteristic of chalcone).

    • Workup: Pour into crushed ice/water. Acidify with 10% HCl to pH 3-4.

    • Isolation: Filter the yellow/orange precipitate. Wash with cold water.[1]

    • Purification: Recrystallize from Ethanol/Acetone.

    • Product: 2',6'-Dihydroxy-4'-methoxy-3'-methyl-4-benzyloxychalcone .

Phase 3: Cyclization to Flavanone

Objective: Intramolecular Oxa-Michael addition to form the C-ring.

  • Mechanism Note: Cyclization can occur via the 2'-OH or 6'-OH. The 6-methyl isomer is thermodynamically accessible, but mixtures with the 8-methyl isomer are common.

  • Reagents: Sodium Acetate (NaOAc, 10 eq), Ethanol (reflux).

  • Procedure:

    • Suspend the Chalcone in Ethanol.

    • Add anhydrous NaOAc.

    • Reflux for 24-48 hours.[1] Monitor by HPLC (Chalcone peak decreases; Flavanone peak appears).

    • Workup: Evaporate solvent. Resuspend residue in water. Extract with Ethyl Acetate.[3][4]

    • Purification (Critical): The crude mixture may contain both 6-Me and 8-Me isomers.

      • Separation: Use Flash Chromatography (SiO₂, Hexane:EtOAc gradient 9:1 to 7:3).

      • Validation: The 5-OH group is strongly hydrogen-bonded to the carbonyl, shifting its NMR signal to ~12 ppm.

Phase 4: Global Deprotection

Objective: Remove the benzyl group to release the 4'-OH.

  • Reagents: H₂ (balloon), 10% Pd/C (10 wt%), EtOAc/MeOH (1:1).

  • Procedure:

    • Dissolve the protected flavanone in EtOAc/MeOH.

    • Add Pd/C catalyst carefully.

    • Stir under H₂ atmosphere for 4-6 hours at RT.

    • Workup: Filter through Celite. Evaporate solvent.

    • Final Purification: Recrystallize from Methanol or purify via Preparative HPLC.

Validation & Quality Control (Self-Validating System)

The distinction between 6-methyl and 8-methyl isomers is the most frequent point of failure. You must validate the structure using 1H-NMR NOE (Nuclear Overhauser Effect).

Feature6-Methylsakuranetin (Target) 8-Methyl Isomer (Impurity)
Structure Methyl is at C6 (next to C5-OH).Methyl is at C8 (next to O1).
H-8 Proton Singlet at ~6.0 ppm.Absent (substituted by Methyl).
H-6 Proton Absent (substituted by Methyl).Singlet at ~6.0 ppm.
NOE Signal Strong NOE between C5-OH (~12 ppm) and C6-Me (~2.0 ppm).NO NOE between C5-OH and Methyl (too distant).

Diagnostic Workflow:

  • Run 1H-NMR: Identify the chelated 5-OH peak (>12.0 ppm).

  • Run NOESY/1D-NOE: Irradiate the 5-OH peak.

  • Result:

    • If the Methyl group peak (~2.0 ppm) shows enhancement -> Confirmed 6-Methyl .

    • If no enhancement -> Suspect 8-Methyl .

Reaction Workflow Diagram

Workflow Step1 1. Protection (BnBr, K2CO3) Step2 2. Condensation (KOH, EtOH, 48h) Step1->Step2 Step3 3. Cyclization (NaOAc, Reflux) Step2->Step3 Step4 4. Isomer Separation (Chromatography) Step3->Step4 Mixture Step5 5. Deprotection (H2, Pd/C) Step4->Step5 Pure Isomer End 6-Methylsakuranetin Step5->End Start Start Materials Start->Step1

Figure 2: Step-by-step synthesis workflow emphasizing the critical isomer separation stage.

References

  • Synthesis of 6-methyl-7-methoxyflavanone derivatives

    • Title: Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflamm
    • Source:Molecules (via NCBI PMC).[3]

    • URL:[Link]

  • Isolation and Characterization of 6-Methylsakuranetin

    • Title: Bioactive Polyphenolic Compounds from Propolis of Tetragonula carbonaria.[5][6]

    • Source:Foods (MDPI).[7]

    • URL:[Link]

  • General Claisen-Schmidt Protocol for Methoxylated Flavonoids

    • Title: Synthesis of Methoxylated Flavonoids - Technical Support.[3]

    • Source: BenchChem.[1][3]

  • Acetophenone Precursor Data: Title: 2',6'-Dihydroxy-4'-methoxy-3'-methylacetophenone Product Page. Source: TargetMol.

Sources

Technical Application Note: Kinetic Profiling of Alpha-Glucosidase Inhibition by 6-Methylsakuranetin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, high-throughput compatible protocol for evaluating the inhibitory potential of 6-Methylsakuranetin against


-glucosidase.

-Glucosidase (EC 3.2.1.20) is a membrane-bound enzyme located in the brush border of the small intestine, responsible for the final step of carbohydrate hydrolysis.[1] Its inhibition retards glucose absorption, blunting postprandial hyperglycemia—a critical therapeutic target for Type 2 Diabetes Mellitus (T2DM).[2][3]

6-Methylsakuranetin (a C-methylated, methoxylated flavanone) presents unique assay challenges compared to hydrophilic inhibitors like Acarbose. Its lipophilic nature (due to the C-6 methyl and C-7 methoxy groups) requires specific solvent handling to prevent precipitation in aqueous buffers and to ensure accurate


 determination. This guide addresses these solubility constraints and provides a self-validating kinetic workflow.

Chemical Identity & Handling

Compound: 6-Methylsakuranetin

  • Class: C-Methylated Flavanone

  • Structural Features: 5,4'-dihydroxy-7-methoxy-6-methylflavanone.

  • Solubility Profile: Low aqueous solubility; soluble in DMSO and Ethanol.

Critical Handling Note: Flavonoids with C-methyl and O-methyl substitutions exhibit reduced polarity. To avoid "false negatives" due to compound precipitation or "false positives" due to non-specific aggregation:

  • Stock Solution: Prepare a 10 mM stock in 100% DMSO.

  • Working Solution: Ensure the final DMSO concentration in the assay well does not exceed 5% (v/v), as higher concentrations can denature

    
    -glucosidase.
    

Assay Principle

The assay utilizes p-nitrophenyl-


-D-glucopyranoside (pNPG)  as a synthetic substrate.[4][5] 

-Glucosidase hydrolyzes pNPG to release p-nitrophenol (pNP) , a yellow chromophore measurable at 405 nm .[2][4]
  • Reaction:

    
    
    
  • Inhibition: In the presence of 6-Methylsakuranetin, the rate of pNP production decreases.

  • Interference Control: Since flavonoids absorb in the UV-Vis spectrum, a Sample Blank is required to subtract the compound's intrinsic absorbance.

Materials & Reagents

ReagentSpecificationStorage
Enzyme

-Glucosidase (Saccharomyces cerevisiae)
-20°C (Lyophilized)
Substrate p-nitrophenyl-

-D-glucopyranoside (pNPG)
-20°C (Protect from light)
Inhibitor 6-Methylsakuranetin (Test Compound)4°C / -20°C
Pos. Control AcarboseRoom Temp
Buffer 0.1 M Potassium Phosphate, pH 6.84°C
Stop Soln. 0.2 M

(Sodium Carbonate)
Room Temp

Experimental Protocol (96-Well Microplate)

Reagent Preparation
  • Phosphate Buffer (pH 6.8): Mix 0.1 M

    
     and 0.1 M 
    
    
    
    to achieve pH 6.8.
  • Enzyme Solution: Dissolve

    
    -glucosidase in cold phosphate buffer to reach 0.5 U/mL . Keep on ice.
    
  • Substrate Solution: Prepare 5 mM pNPG in phosphate buffer.

  • 6-Methylsakuranetin Dilutions: Prepare serial dilutions (e.g., 500, 250, 125, 62.5, 31.25

    
    ) in 5% DMSO/Buffer.
    
Assay Workflow

Perform all measurements in triplicate.

StepComponentTest Well (

)
Blank Well (

)
Control Well (

)
Sample Blank (

)
1Phosphate Buffer01101010
26-Methylsakuranetin 100010
3Enzyme (0.5 U/mL) 10001000
Incubation 1 Pre-incubate 37°C for 10 min
4Substrate (pNPG) 10101010
Incubation 2 Reaction 37°C for 20 min
5Stop Solution (

)
80808080
Read Absorbance 405 nm
  • Test Well: Enzyme + Substrate + Inhibitor

  • Blank Well: Buffer + Substrate (No Enzyme) – Corrects for spontaneous hydrolysis.

  • Control Well: Enzyme + Substrate (No Inhibitor) – Maximal enzyme activity.

  • Sample Blank: Buffer + Substrate + Inhibitor (No Enzyme) – Corrects for 6-Methylsakuranetin color.

Workflow Visualization

AssayWorkflow cluster_0 Critical Control Step Start Start: Reagent Prep Solubilization Dissolve 6-Methylsakuranetin (DMSO Stock -> Buffer Dilution) Start->Solubilization PlateSetup Plate Setup (96-well) Include: Test, Control, Blanks Solubilization->PlateSetup PreIncubation Pre-Incubation (Enzyme + Inhibitor) 10 min @ 37°C PlateSetup->PreIncubation SampleBlank Sample Blank Well (No Enzyme) Subtracts Compound Color PlateSetup->SampleBlank ReactionStart Add Substrate (pNPG) Initiate Hydrolysis PreIncubation->ReactionStart Incubation Kinetic Incubation 20 min @ 37°C ReactionStart->Incubation Stop Add Na2CO3 (Stop Reaction & Develop Color) Incubation->Stop Read Read Absorbance @ 405 nm Stop->Read Analysis Calculate IC50 & Mode of Inhibition Read->Analysis

Figure 1: Step-by-step microplate workflow ensuring correction for compound interference.

Data Analysis & Validation

Calculation of Inhibition (%)

Correct the absorbance (


) values first:



Calculate percentage inhibition:



Determination

Plot Log[Concentration] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (Sigmoidal Dose-Response) equation:



Mode of Inhibition (Lineweaver-Burk Plot)

To determine if 6-Methylsakuranetin acts as a competitive, non-competitive, or mixed inhibitor:

  • Run the assay with varying [pNPG] (e.g., 0.5, 1.0, 2.0, 4.0 mM).

  • Run these substrate curves at 3 fixed concentrations of 6-Methylsakuranetin (

    
    ).
    
  • Plot

    
     vs. 
    
    
    
    .
    • Competitive: Lines intersect at Y-axis (

      
       unchanged).
      
    • Non-Competitive: Lines intersect at X-axis (

      
       unchanged).
      
    • Mixed: Lines intersect in the second quadrant.

Note: Methylated flavonoids often exhibit mixed-type inhibition due to allosteric binding or steric hindrance preventing full active site access.

Mechanistic Diagram

InhibitionMechanism cluster_legend Mechanism Logic E Enzyme (α-Glu) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I (Competitive?) S Substrate (pNPG) I Inhibitor (6-Methylsakuranetin) ES->E - S ESI ESI Complex ES->ESI + I (Uncompetitive?) P Product (pNP + Glucose) ES->P Hydrolysis EI->E - I EI->ESI + S ESI->ES - I Desc 6-Methylsakuranetin likely binds allosterically or competes via steric hindrance.

Figure 2: Potential kinetic pathways.[1][6] Methylated flavanones typically drive the equilibrium toward EI or ESI complexes.

Troubleshooting & Optimization (Self-Validation)

IssueProbable CauseSolution
Precipitation in Wells High lipophilicity of 6-Methylsakuranetin.Reduce final concentration; ensure DMSO < 5%; add 0.1% Tween-20 if necessary.
High Background Absorbance Compound color interference.Mandatory: Use the "Sample Blank" calculation described in Section 6.1.
No Inhibition Observed Enzyme concentration too high.Dilute enzyme to ensure linear velocity; activity should be ~0.5 - 1.0 Abs units over 20 mins.
Z-Factor < 0.5 High variability.Use automated pipetting; increase replicates (

); ensure temperature stability (37°C).

References

  • BenchChem. (2025).[4] Application Notes and Protocols for α-Glucosidase Inhibition Assay Using Lucidal. Retrieved from

  • Proença, C., et al. (2022). In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts... (Discusses Sakuranetin activity). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Abcam. (2023).[7] Alpha-Glucosidase Activity Assay Kit (Colorimetric) Protocol. Retrieved from

  • Zhang, B.W., et al. (2025).[8] Inhibition mechanism of α-glucosidase inhibitors screened from Tartary buckwheat. (Discusses flavonoid structure-activity relationships). ResearchGate.[9] Retrieved from

  • PubChem. (2026). Sakuranetin Compound Summary. (Structural reference for 7-methoxy-5,4'-dihydroxyflavanone). Retrieved from

Sources

Troubleshooting & Optimization

Purification of 6-Methylsakuranetin from complex resinous matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 6-Methylsakuranetin from complex resinous matrices. It addresses common challenges through a detailed troubleshooting section and frequently asked questions, emphasizing the scientific principles behind each step to ensure robust and reproducible outcomes.

Introduction: The Challenge of Purifying 6-Methylsakuranetin

6-Methylsakuranetin is a methylated flavonoid, a class of natural products known for their diverse biological activities. Its purification from natural sources, particularly complex and sticky plant resins, presents significant challenges. These matrices are a rich mixture of terpenes, resin acids, sterols, and other lipophilic compounds that can interfere with standard extraction and chromatography protocols.[1][2] Achieving high purity requires a multi-step approach that carefully considers solvent selection, chromatographic media, and analytical validation. This guide provides a framework for navigating these complexities.

General Purification Workflow

The purification of 6-Methylsakuranetin from a resinous matrix is typically a multi-stage process. The overall strategy involves initial extraction to liberate the compound from the bulk matrix, followed by one or more chromatographic steps to isolate it from closely related flavonoids and other contaminants.

Purification_Workflow RawMat Raw Resinous Matrix Extraction Solvent Extraction (e.g., 70% Ethanol) RawMat->Extraction Filtration Filtration & Concentration Extraction->Filtration Adsorption Macroporous Resin Adsorption (e.g., D4020, NKA-9) Filtration->Adsorption Wash Wash with H2O & Low % EtOH (Remove polar impurities) Adsorption->Wash Load Elution Gradient Elution (e.g., 30-60% Ethanol) Wash->Elution Discard Wash Collection Collect Flavonoid-Rich Fraction Elution->Collection FinePurification Fine Purification (e.g., Sephadex LH-20, Prep-HPLC) Collection->FinePurification FinalProduct Pure 6-Methylsakuranetin (>95%) FinePurification->FinalProduct Analysis Purity & Identity Check (HPLC, MS, NMR) FinalProduct->Analysis Troubleshooting_Low_Purity start Low Purity After First Column wash Introduce a low % EtOH wash step? start->wash wash->start No, already doing this gradient Flatten the elution gradient? wash->gradient Yes gradient->wash No, already optimized secondary_col Add a secondary column step? (e.g., Sephadex LH-20) gradient->secondary_col Yes secondary_col->gradient No, need higher purity hplc Use Preparative HPLC for final polishing? secondary_col->hplc Yes end High Purity Achieved hplc->end Yes

Sources

Optimizing column selection for C-methylated flavonoid separation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C-Methylated Flavonoid Separation

A Senior Application Scientist's Guide to Method Development and Troubleshooting

Welcome to the technical support center for optimizing the chromatographic separation of C-methylated flavonoids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these structurally similar compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting efforts.

C-methylation, where a methyl group is attached directly to a carbon atom of the flavonoid backbone, imparts distinct physicochemical properties compared to the more common O-methylation. This modification significantly enhances metabolic stability and membrane transport, making these compounds highly interesting for pharmaceutical development.[1][2] However, the subtle changes in polarity and structure between C-methylated isomers and their O-methylated or unmethylated counterparts present considerable separation challenges. This guide provides direct answers and protocols to overcome these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the separation of C-methylated flavonoids in a direct question-and-answer format.

Q1: Why are my C-methylated and O-methylated flavonoid isomers co-eluting on a standard C18 column?

A1: This is a classic challenge. C-methylation reduces a flavonoid's polarity, but often to a lesser extent than O-methylation.[3] On a standard C18 column, which primarily separates based on hydrophobicity, these small differences may not be sufficient for baseline resolution.

  • Causality : The primary retention mechanism on a C18 phase is dispersive (hydrophobic) interaction.[4] If the overall hydrophobicity of the C-methylated and O-methylated isomers is too similar, they will elute together.

  • Solutions :

    • Optimize the Mobile Phase : Switch from methanol to acetonitrile as the organic modifier. Acetonitrile can offer different selectivity for polar compounds and may resolve the isomers.[5]

    • Introduce Alternative Selectivity : The most effective solution is to switch to a column with a different primary retention mechanism. A phenyl-hexyl stationary phase can introduce π-π interactions, which are highly effective for separating aromatic compounds like flavonoids.[6][7] The different electron density of the aromatic systems in the isomers can be exploited for separation.

    • Lower the Temperature : Reducing the column temperature can sometimes enhance selectivity between closely related isomers, although it will increase retention times and backpressure.[8]

Q2: I'm observing significant peak tailing for my C-methylated flavonoid standards. What's causing this and how do I fix it?

A2: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or system issues.[5]

  • Causality : For flavonoids, the most common cause is the interaction of their polar hydroxyl groups with residual silanol groups on the silica surface of the column packing.[5] This is especially problematic for older, Type-A silica columns.

  • Solutions :

    • Use a Modern, End-capped Column : Ensure you are using a high-purity, fully end-capped C18 column (Type-B silica). End-capping neutralizes most of the active silanol groups.

    • Modify the Mobile Phase : Add a small amount (e.g., 0.1%) of an acid like formic acid or acetic acid to the mobile phase.[5] This suppresses the ionization of both the flavonoid's phenolic hydroxyls and the surface silanols, minimizing ionic interactions and sharpening peaks.[9]

    • Check for Column Overload : Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5] Dilute your sample and reinject to see if the peak shape improves.

    • Employ a Guard Column : If analyzing complex matrices like plant extracts, strongly retained compounds can contaminate the analytical column and create active sites that cause tailing. A guard column will protect your primary column from these contaminants.[5]

Q3: My C-methylated flavonoids, which are quite polar, are eluting near the void volume on my C18 column. How can I increase their retention?

A3: Poor retention of polar compounds is a common limitation of reversed-phase (RP) chromatography. When analytes are too polar, they spend most of their time in the mobile phase and elute very early.

  • Causality : Reversed-phase chromatography retains analytes based on their hydrophobicity. Highly polar compounds have minimal affinity for the non-polar C18 stationary phase.

  • Solutions :

    • Decrease Mobile Phase Strength : Reduce the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. This makes the mobile phase more polar, increasing the relative attraction of your polar analytes to the stationary phase.

    • Switch to a More Retentive RP Phase : A C18 column is already quite retentive. A better option is to switch to a column designed for polar analytes, such as an "Aqua" or "Polar-Embedded" C18 phase. These columns have modifications that make them more stable in highly aqueous mobile phases and provide alternative interactions for polar functional groups.

    • Change Chromatography Mode to HILIC : For very polar flavonoids, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution.[10][11] HILIC uses a polar stationary phase (like bare silica or a zwitterionic phase) with a high-organic, low-aqueous mobile phase. This mode provides excellent retention and unique selectivity for polar compounds that are unretained in reversed-phase.[12][13][14]

Frequently Asked Questions (FAQs)

Q4: What is the best starting column for developing a new method for C-methylated flavonoids?

A4: A modern, high-purity, end-capped C18 column with superficially porous particles (SPP) is an excellent starting point. The dimensions should be appropriate for your system (e.g., 100 mm x 2.1 mm, 2.7 µm for UHPLC or 150 mm x 4.6 mm, 2.7 µm for HPLC). This provides a good balance of efficiency, speed, and broad applicability.[15] If initial screening on C18 fails to provide adequate resolution, a phenyl-hexyl phase should be your next choice.

Q5: Should I use Fully Porous Particles (FPP) or Superficially Porous Particles (SPP) for my analysis?

A5: For most analytical applications involving C-methylated flavonoids, SPP (also known as core-shell) columns are preferable. They provide significantly higher separation efficiency at lower backpressures compared to FPP columns of the same particle size.[16][17] This allows for faster analyses and better resolution without requiring an ultra-high-pressure liquid chromatography (UHPLC) system.[15] However, FPP columns may offer higher loading capacity, which can be an advantage in preparative chromatography.[18]

Q6: How does pH of the mobile phase affect the separation?

A6: The mobile phase pH is a critical parameter. Flavonoids contain phenolic hydroxyl groups, which are weakly acidic. Controlling the pH is essential to maintain a consistent ionization state for the analytes.[9]

  • Low pH (2.5-3.5) : Using an acidic mobile phase (e.g., with 0.1% formic acid) is highly recommended. This ensures the phenolic groups are protonated (non-ionized), which leads to more consistent retention, better peak shapes, and avoids peak tailing caused by silanol interactions.[5][19]

  • Neutral or High pH : Operating at higher pH can ionize the flavonoids, drastically changing their retention and potentially causing poor peak shape on silica-based columns. While specialized hybrid-particle columns can be operated at high pH, it is generally avoided unless necessary to manipulate selectivity for very complex mixtures.[18]

Q7: I'm working with crude plant extracts. What are the best practices for sample preparation to protect my column?

A7: Proper sample preparation is crucial for column longevity and data quality.

  • Solid-Phase Extraction (SPE) : Use an appropriate SPE cartridge (e.g., C18 or a mixed-mode phase) to clean up the extract. This will remove highly polar compounds (like sugars) and non-polar compounds (like lipids) that can interfere with the analysis and contaminate the column.

  • Filtration : Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulate matter that can clog the column frit and increase backpressure.[20]

  • Use a Guard Column : This is a non-negotiable best practice when analyzing crude extracts. A guard column is a short, inexpensive column that is placed before the main analytical column to catch any remaining particulates and strongly retained matrix components.[5]

Advanced Column Technologies for C-Methylated Flavonoids

The choice of column technology can dramatically impact the success of your separation. Modern advancements offer significant improvements over traditional columns.

Column TechnologyParticle TypePrimary Separation MechanismBest For...AdvantagesDisadvantages
Standard C18 Fully Porous (FPP)HydrophobicGeneral-purpose screening of flavonoid profiles.Well-characterized, wide availability.Lower efficiency, potential for peak tailing with polar analytes.
Core-Shell C18 Superficially Porous (SPP)HydrophobicHigh-throughput analysis, resolving closely eluting non-isomeric flavonoids.High efficiency, faster separations, lower backpressure than sub-2µm FPP.[15][17]Lower loading capacity than FPP.
Phenyl-Hexyl SPP or FPPHydrophobic & π-π InteractionsResolving C-methylated vs. O-methylated isomers; separating structurally similar flavonoids.Orthogonal selectivity to C18, excellent for aromatic compounds.[4]May have lower hydrophobic retention than C18 for some compounds.
HILIC (Zwitterionic or Silica) SPP or FPPPartitioning & H-bondingVery polar C-methylated flavonoids or C-glycosylflavonoids that are poorly retained in RP mode.[10][11][14]Excellent retention for polar analytes, unique selectivity.[21]Requires careful mobile phase preparation, can have longer equilibration times.

Experimental Protocols & Workflows

Protocol 1: General Method Development for C-Methylated Flavonoids

This protocol provides a systematic approach to developing a robust separation method.

  • Column Selection :

    • Start with a Core-Shell C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Screening :

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35°C.[8]

    • Injection Volume: 2 µL.

    • Detection: Diode Array Detector (DAD), monitoring at 280 nm and 320 nm.[6]

    • Gradient Program:

      • 0.0 min: 10% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 10% B

      • 20.0 min: 10% B (Re-equilibration)

  • Evaluation & Optimization :

    • Poor Retention : If all peaks elute too early, decrease the initial %B.

    • Poor Resolution in a Crowded Region : Flatten the gradient slope in that region to increase separation time. For example, if peaks are crowded between 5-7 minutes, modify the gradient to go from 20% B to 40% B over 10 minutes instead of 5.

    • Co-elution of Key Isomers : If the C18 column fails to resolve critical pairs, switch to a Phenyl-Hexyl column and repeat the screening gradient.

Diagram: Column Selection Decision Tree

This diagram outlines a logical workflow for selecting the appropriate column based on experimental observations.

ColumnSelection Start Start: Analyze C-Methylated Flavonoid Mixture ScreenC18 Screen on Core-Shell C18 Start->ScreenC18 CheckRetention Are Analytes Adequately Retained (k > 2)? ScreenC18->CheckRetention CheckResolution Is Resolution of Critical Pairs Sufficient? CheckRetention->CheckResolution Yes SwitchToHILIC Switch to HILIC Column (e.g., ZIC-HILIC) CheckRetention->SwitchToHILIC No SwitchToPhenyl Switch to Phenyl-Hexyl Column CheckResolution->SwitchToPhenyl No OptimizeMethod Optimize Gradient & Flow Rate CheckResolution->OptimizeMethod Yes SwitchToHILIC->OptimizeMethod SwitchToPhenyl->OptimizeMethod FinalMethod Final Method OptimizeMethod->FinalMethod Mechanisms cluster_C18 C18 Column cluster_Phenyl Phenyl-Hexyl Column cluster_HILIC HILIC Column C18 C18 Phase Hydrophobic Interactions Phenyl Phenyl-Hexyl Phase Hydrophobic Interactions π-π Interactions HILIC HILIC Phase (Silica) Hydrophilic Partitioning Hydrogen Bonding Analyte Flavonoid Analyte Analyte->C18:main Dispersive Forces Analyte->Phenyl:main Multiple Interactions Analyte->HILIC:main Polar Forces

Caption: Dominant analyte-stationary phase interactions.

References

  • BenchChem. (2025). Overcoming common issues in flavonoid HPLC analysis.
  • Effect of Superficially Porous Particles on Chromatographic Analysis Time of Flavonoids. (2025).
  • HILIC for separation of co-eluted flavonoids under RP-HPLC mode. (2008). PubMed. [Link]

  • Hydrophilic Interaction Liquid Chromatography to Characterize Nutraceuticals and Food Supplements Based on Flavanols and Related Compounds. (2021). MDPI. [Link]

  • Research Article Application of Hydrophilic Interaction Liquid Chromatography for the Quantification of Flavonoids in Genista tinctoria Extract. (2016). Semantic Scholar. [Link]

  • Effects of the operation parameters on HILIC separation of flavonoids on zwitterionic column. (2025).
  • Application of Hydrophilic Interaction Liquid Chromatography for the Quantification of Flavonoids in Genista tinctoria Extract. (n.d.). PubMed. [Link]

  • The Difference Between Superficially Porous and Fully Porous Particles. (2025). Chrom Tech, Inc. [Link]

  • Selecting the St
  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. (n.d.). Waters Corporation. [Link]

  • Chromatographic methods for the identification of flavonoids. (2024). Auctores Journals. [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025).
  • Isolation and Characterization of Flavonoid C-glycosides from Prosopis glandulosaTorr. Leaves. (2018). Pharmacognosy Magazine. [Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. (2025). Element Lab Solutions. [Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. (2026). LCGC International. [Link]

  • Retention Study of Flavonoids Under Different Chromatographic Modes. (n.d.). PMC. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • HPLC analysis of flavonoids. (n.d.). ResearchGate. [Link]

  • HPLC Troubleshooting: 5+ Common Problems and Their Solutions. (2025). PharmaGuru. [Link]

  • Troubleshooting and maintenance of high-performance liquid chromatography- A Review. (2017). World Journal of Pharmaceutical Sciences. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]

  • Choosing the Right HPLC Stationary Phase. (2020). LCGC International. [Link]

  • C-Glycosylflavonoids: Identification, Bioactivity and Synthesis. (2025). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. (n.d.).
  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. (2022). MDPI. [Link]

  • Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. (2020). Pharmacognosy Magazine. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). PMC. [Link]

  • Modern Chromatographic Methods for Determin
  • Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. (n.d.). PMC. [Link]

  • Separation of some flavonoids using RP-HPLC-NP-TLC off-line coupled system. (2025).
  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. (n.d.). Longdom Publishing. [Link]

  • Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity. (2025). MDPI. [Link]

  • Methylation of flavonoids: Chemical structures, bioactivities, progress and perspectives for biotechnological production. (2016). PubMed. [Link]

  • Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. (n.d.). SciELO. [Link]

  • Chromatographic behaviour of flavonoid compounds in reversed-phase HPLC systems. (2016). ResearchGate. [Link]

  • Molecular Characterisation of Flavanone O-methylation in Eucalyptus. (2022). MDPI. [Link]

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Validation & Comparative

A Comparative Analysis of Antioxidant Potency: 6-Methylsakuranetin vs. Naringenin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of pharmacology and therapeutic development, the antioxidant capacity of natural flavonoids is a subject of intense investigation. These compounds, through their ability to neutralize reactive oxygen species (ROS), play a crucial role in mitigating cellular oxidative stress, a key pathological factor in numerous diseases. Naringenin, a prominent flavanone found abundantly in citrus fruits, is well-regarded for its diverse biological activities, including its antioxidant properties. Its derivative, 6-Methylsakuranetin, which is sakuranetin (a metabolite of naringenin) with a methyl group at the C-6 position, presents a fascinating case study in structure-activity relationships. This guide provides a comparative analysis of the antioxidant potency of 6-Methylsakuranetin and its parent compound, Naringenin, offering experimental insights for researchers and drug development professionals.

Chemical Structure and Its Influence on Antioxidant Activity

The antioxidant potential of flavonoids is intrinsically linked to their molecular structure, specifically the arrangement and number of hydroxyl (-OH) groups on their aromatic rings. These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Naringenin possesses three hydroxyl groups that are key to its antioxidant function. In contrast, 6-Methylsakuranetin, a derivative, features a methoxy group (-OCH3) at the C-7 position and an additional methyl group (-CH3) at the C-6 position. While methylation can sometimes enhance metabolic stability or cell permeability, it may also sterically hinder or electronically modify the radical-scavenging capacity of nearby hydroxyl groups. This structural divergence forms the basis of our comparative investigation.

G cluster_0 Naringenin cluster_1 6-Methylsakuranetin Naringenin Naringenin Methylsakuranetin Methylsakuranetin

Caption: Chemical structures of Naringenin and 6-Methylsakuranetin.

Head-to-Head Antioxidant Activity: Experimental Evidence

Data on 6-Methylsakuranetin is less common. However, related methylated flavonoids can offer insights. Methylation of key hydroxyl groups often leads to a decrease in direct radical scavenging activity. The hydrogen-donating ability of the hydroxyl group is paramount for this mechanism, and replacing the hydrogen with a methyl group or adding a bulky methyl group nearby can diminish this function. For example, a study on stallion sperm noted that 6-Methylsakuranetin was one of several compounds investigated for its effects, though this study did not provide a direct antioxidant potency comparison with Naringenin.

CompoundAssayIC50 Value (µM) - Representative DataSource
Naringenin DPPH Radical Scavenging~250 µM
Naringenin ABTS Radical Scavenging~150 µM
6-Methylsakuranetin DPPH Radical ScavengingData not available in a direct comparative contextN/A

Interpretation of Findings:

Based on fundamental principles of flavonoid chemistry, Naringenin is predicted to exhibit superior direct radical scavenging activity compared to 6-Methylsakuranetin in cell-free assays like DPPH and ABTS. This is because Naringenin's free hydroxyl groups are more readily available for hydrogen donation. The methylation in 6-Methylsakuranetin likely reduces its efficacy in this specific chemical mechanism. However, it is crucial to consider that in a cellular environment, factors like membrane permeability and interaction with antioxidant enzymes come into play. Methylation can sometimes enhance lipophilicity, potentially leading to better cellular uptake and different overall antioxidant outcomes in vivo.

Experimental Protocol: DPPH Radical Scavenging Assay

To empower researchers to conduct their own comparative studies, we provide a standardized protocol for the DPPH assay, a reliable method for determining direct radical scavenging activity.

Principle: The DPPH radical has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, and the solution turns yellow. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant's scavenging capacity.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Stock Solution (e.g., 0.1 mM in Methanol) R1 Mix DPPH Solution with Test Compound/Control/Blank P1->R1 P2 Prepare Test Compound Serial Dilutions (Naringenin & 6-Methylsakuranetin) P2->R1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R1 R2 Incubate in the Dark (e.g., 30 minutes at room temp) R1->R2 Allow reaction A1 Measure Absorbance (at ~517 nm) using a Spectrophotometer R2->A1 Reaction complete A2 Calculate % Inhibition A1->A2 Absorbance data A3 Plot % Inhibition vs. Concentration and Determine IC50 Value A2->A3 Calculate potency

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

    • Test Compounds: Prepare stock solutions of 6-Methylsakuranetin and Naringenin (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol). Perform serial dilutions to obtain a range of concentrations to test.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of your test compound dilutions, positive control, or blank solvent to the respective wells.

    • The final reaction volume will be 200 µL.

  • Incubation:

    • Shake the plate gently to mix the contents.

    • Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical and should be kept consistent across all experiments.

  • Measurement:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antioxidant required to cause 50% inhibition of the DPPH radical. A lower IC50 value indicates higher antioxidant potency.

Implications for Research and Drug Development

  • For Direct Antioxidant Applications: For applications requiring direct, potent radical scavenging (e.g., in formulations to prevent oxidative degradation), Naringenin appears to be the superior candidate based on its chemical structure. Its unencumbered hydroxyl groups are optimized for this role.

  • For Cellular and In Vivo Applications: The choice is less clear and requires further investigation. While 6-Methylsakuranetin may be a weaker direct radical scavenger, its increased lipophilicity due to methylation could enhance its ability to cross cell membranes and localize to specific subcellular compartments. This could lead to significant "indirect" antioxidant effects, such as the upregulation of endogenous antioxidant enzymes (e.g., via the Nrf2 pathway). Therefore, cellular antioxidant assays (e.g., DCFH-DA assay) and in vivo studies are essential to determine the true physiological potential of 6-Methylsakuranetin.

  • Drug Development Considerations: Methylation is a common strategy in medicinal chemistry to improve a drug's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The methyl groups in 6-Methylsakuranetin could protect the molecule from rapid metabolism, potentially leading to a longer biological half-life compared to Naringenin. This is a critical consideration for developing therapeutic agents.

Conclusion

In a direct comparison of chemical antioxidant potential, Naringenin is expected to outperform 6-Methylsakuranetin due to its greater number of free hydroxyl groups available for radical scavenging. However, this represents only one facet of antioxidant activity. The methylation present in 6-Methylsakuranetin may confer advantages in terms of bioavailability and metabolic stability, which could translate to significant, albeit different, antioxidant effects within a biological system. Researchers are encouraged to employ a multi-assay approach, including both chemical and cell-based methods, to fully elucidate the comparative antioxidant profiles of these two flavonoids and guide their potential therapeutic applications.

References

  • Gibbs, G. M., et al. (2020). The effects of morusin, kuwanon G, and 6-methylsakuranetin on stallion sperm function. Theriogenology. Available at: [Link]

  • Keffous, F., et al. (2021). Antioxidant and Antidiabetic Activities of Naringin and Its Aglycone Naringenin: A Comparative Study. Jordan Journal of Pharmaceutical Sciences. Available at: [Link]

A Senior Application Scientist's Guide to the Quantitative Analysis of 6-Methylsakuranetin in Commercial Propolis Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the quantitative analysis of 6-Methylsakuranetin in commercial propolis samples. It offers a comparative analysis of suitable analytical methodologies, supported by detailed experimental protocols and data presentation, to ensure scientific integrity and reproducibility.

Introduction: The Significance of 6-Methylsakuranetin in Propolis

Propolis, a resinous substance collected by honeybees, is a complex natural product renowned for its diverse bioactive compounds, including a rich array of flavonoids.[1][2] Among these, 6-Methylsakuranetin, also known as sakuranetin (a 7-O-methylated derivative of naringenin), is a flavanone that has garnered scientific interest for its potential pharmacological activities, including anti-inflammatory and antioxidant properties.[3][4] The quantitative determination of this specific flavonoid in commercial propolis products is crucial for quality control, standardization, and the scientific validation of its potential health benefits.

The chemical complexity of propolis, which varies based on geographical origin and botanical sources, presents a significant analytical challenge.[2] This guide will navigate these complexities by providing a detailed comparison of robust analytical techniques for the accurate and precise quantification of 6-Methylsakuranetin.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is paramount for the reliable quantification of 6-Methylsakuranetin in the intricate matrix of propolis. This section compares the most viable techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, HPLC coupled with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Method Principle Advantages Disadvantages Suitability for 6-Methylsakuranetin in Propolis
HPLC-UV Separation based on polarity, detection via UV absorbance.Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to MS methods. Potential for co-elution with other matrix components.[5]Recommended as a primary method for routine quality control. Suitable for samples with expected higher concentrations of the analyte.
LC-MS/MS Separation by HPLC, with highly selective and sensitive detection by mass spectrometry.High sensitivity and selectivity, allowing for accurate quantification even at low concentrations. Provides structural confirmation.[6]Higher instrument and operational costs. Requires more specialized expertise.The gold standard for accurate and sensitive quantification. Ideal for research, method development, and analysis of samples with trace amounts of the analyte.
GC-MS (with derivatization) Separation of volatile compounds by gas chromatography, with mass spectrometry detection.High resolution and sensitivity for volatile and semi-volatile compounds.[2][3]Requires a derivatization step to increase the volatility of flavonoids, adding complexity and potential for analytical variability.[7][8]An alternative method. Can be considered if LC instrumentation is unavailable, but the derivatization step needs careful optimization and validation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the recommended analytical approaches. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Sample Preparation: A Critical First Step

The objective of sample preparation is to efficiently extract 6-Methylsakuranetin from the complex propolis matrix while minimizing interferences.

Protocol: Ultrasonic-Assisted Extraction

  • Sample Homogenization: Grind raw propolis or lyophilize liquid propolis extracts to a fine powder to increase the surface area for extraction.

  • Extraction Solvent Selection: A mixture of ethanol and water (e.g., 70-80% ethanol) is a common and effective solvent for extracting flavonoids from propolis.[2]

  • Extraction Procedure:

    • Accurately weigh approximately 1 gram of the homogenized propolis sample into a conical flask.

    • Add 20 mL of the extraction solvent.

    • Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature (e.g., 40°C) to enhance extraction efficiency without degrading the analyte.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and filter through a 0.45 µm syringe filter into an amber vial for analysis.

Diagram of the Sample Preparation Workflow

SamplePrep Propolis Commercial Propolis Sample Homogenize Homogenize (Grind/Lyophilize) Propolis->Homogenize Extract Ultrasonic-Assisted Extraction (70% Ethanol, 30 min, 40°C) Homogenize->Extract Centrifuge Centrifuge (4000 rpm, 10 min) Extract->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Analysis HPLC or LC-MS/MS Analysis Filter->Analysis HPLCUV Sample Prepared Propolis Extract HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Standard 6-Methylsakuranetin Standard Standard->HPLC DAD DAD/UV Detector (288 nm) HPLC->DAD Data Data Acquisition & Processing DAD->Data Quant Quantification (Calibration Curve) Data->Quant

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized compounds like 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone, a flavonoid, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and scientific framework for ensuring laboratory safety. The protocols outlined here are designed to be self-validating, grounded in established safety principles and data from structurally similar compounds.

Hazard Assessment: A Proactive Stance

The foundation of any safety protocol is a thorough hazard assessment. Based on the known properties of the flavonoid class, we must assume that 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone presents the following potential hazards:

  • Eye Irritation: Direct contact with the eyes is likely to cause irritation.[2][3]

  • Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[2][4]

  • Respiratory Tract Irritation: Inhalation of the compound as a fine powder or aerosol can irritate the mucous membranes and upper respiratory tract.[5][6]

  • Unknown Toxicological Properties: As with many research chemicals, the full toxicological profile has not been thoroughly investigated.[6] An attitude of caution is therefore essential.

The Core PPE Protocol: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all solution; it must be adapted to the specific task and the quantities of the compound being handled. The following table summarizes the required PPE for common laboratory operations involving 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Flame-Resistant Lab CoatRequired: Work within a certified chemical fume hood or wear an N95-rated respirator.
Preparing Stock Solutions Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Flame-Resistant Lab CoatRecommended: Work within a chemical fume hood.
Cell Culture/Assay Plating Safety Glasses with Side ShieldsChemical-Resistant Gloves (Nitrile)Flame-Resistant Lab CoatNot generally required if handled in solution within a biosafety cabinet.
Large-Scale Reactions (>50 mL) Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Flame-Resistant Lab Coat & Chemical-Resistant ApronRequired: Work within a certified chemical fume hood.
Eye and Face Protection: The First Line of Defense

Accidental splashes are a primary risk.

  • Chemical Splash Goggles: These are mandatory for all procedures involving liquids or powders. They must provide a complete seal around the eyes to protect against splashes from any direction. Standard safety glasses are insufficient.[7][8]

  • Face Shields: When handling larger volumes (>1 liter) or performing operations outside a fume hood that could result in significant splashes, a face shield must be worn in addition to chemical splash goggles.[9] A face shield alone does not provide adequate eye protection.[9]

Hand Protection: Ensuring Chemical Compatibility

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Gloves: Nitrile gloves are the standard for handling most laboratory chemicals and offer good protection against incidental contact.[8][10] Always inspect gloves for tears or punctures before use.

  • Procedure: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly. Contaminated gloves should never be used to touch surfaces like doorknobs, keyboards, or personal items.

Body Protection: Shielding from Spills and Splashes
  • Lab Coats: A flame-resistant lab coat, fully buttoned, is required at all times in the laboratory.[9] This protects your skin and personal clothing from contamination.

  • Apparel: Do not wear open-toed shoes, sandals, shorts, or skirts in the laboratory.[9] Full-length pants and closed-toe shoes provide an essential barrier against spills.[9]

Respiratory Protection: Preventing Inhalation

The primary inhalation risk comes from handling the compound in its solid, powdered form.

  • Engineering Controls: The preferred method for controlling respiratory hazards is to use engineering controls. Always handle the solid form of 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone inside a certified chemical fume hood to contain any airborne particles.[6]

  • Respirators: If a fume hood is not available, a NIOSH-approved respirator with an N95 rating or higher is necessary when weighing or transferring the powder.[8]

Operational and Disposal Plans

Proper PPE use is integrated into a broader workflow that includes safe handling and disposal.

Step-by-Step Handling Workflow
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Designate a specific area for handling the compound and gather all necessary equipment.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves.

  • Handling:

    • When weighing the solid, use a chemical spatula and perform all transfers over a weigh boat or paper to catch any loose powder.

    • When dissolving, add the solvent to the solid slowly to avoid splashing.

    • Keep all containers tightly closed when not in use.[2][3]

  • Post-Handling: After the procedure is complete, decontaminate the work area. Remove gloves first, followed by your goggles and lab coat. Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If irritation persists, seek medical attention.[2][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[2][4]

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Sweep up the material, place it in a suitable, labeled container for disposal, and clean the area.[3]

Disposal Plan: Environmental Responsibility

Chemical waste must be managed according to institutional and local regulations.

  • Solid Waste: Dispose of unused 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone and any materials heavily contaminated with it (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous liquid waste container. Do not pour flavonoid solutions down the drain.[2][3]

  • Sharps and Glassware: Contaminated pipette tips, vials, and other disposable labware should be collected in a designated hazardous waste container.

The diagram below outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start cluster_form Step 1: Determine Physical Form cluster_controls Step 2: Select Engineering & Respiratory Controls cluster_volume Step 3: Assess Volume & Splash Risk cluster_ppe Step 4: Final PPE Assembly Start Handling 5,4'-Dihydroxy- 6-methyl-7-methoxyflavanone IsSolid Is the compound a solid powder? Start->IsSolid UseFumeHood Work in Chemical Fume Hood OR Wear N95 Respirator IsSolid->UseFumeHood Yes StandardVent Standard Lab Ventilation IsSolid->StandardVent No (in solution) IsLargeVolume Handling >50 mL or High Splash Risk? UseFumeHood->IsLargeVolume StandardVent->IsLargeVolume BasePPE Base PPE: - Nitrile Gloves - Lab Coat - Splash Goggles IsLargeVolume->BasePPE No EnhancedPPE Enhanced PPE: - Base PPE + Face Shield + Chem-Resistant Apron IsLargeVolume->EnhancedPPE Yes

Caption: PPE selection workflow for handling the target compound.

References

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Arveng Group. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Chemsrc. (2025, August 27). CAS#:206560-99-8 | 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone.
  • PMC. (n.d.).
  • AZoLifeSciences. (2021, August 24). Detecting and Identifying Flavonoids.
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2025, September 22).
  • MDPI. (2025, August 6).
  • Cayman Chemical. (2017, January 2).
  • PMC. (n.d.).
  • Fisher Scientific. (2024, February 17).
  • MDPI. (2025, November 2).
  • MDPI. (2023, July 23). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Taylor & Francis Group. (n.d.).
  • PMC. (n.d.). Flavonoids: structure–function and mechanisms of action and opportunities for drug development.
  • PubChem. (n.d.). 5,4'-Dihydroxy-6,7-Dimethoxyflavanone. Retrieved from [Link]

  • Lablogatory. (2022, March 23).
  • Carl ROTH. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.